molecular formula C9H11BrN2O3 B13980776 Methyl 2,3-diamino-5-bromo-6-methoxybenzoate

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate

Cat. No.: B13980776
M. Wt: 275.10 g/mol
InChI Key: SAQXLDHRLMWXJN-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is a substituted benzoate derivative characterized by its unique functionalization: amino groups at positions 2 and 3, a bromine atom at position 5, and a methoxy group at position 4. The methyl ester at the carboxyl group enhances its lipophilicity compared to the corresponding carboxylic acid form. Its reactivity is influenced by the electron-donating amino and methoxy groups, which may facilitate electrophilic substitution or participation in redox reactions .

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2,3-diamino-5-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H11BrN2O3/c1-14-8-4(10)3-5(11)7(12)6(8)9(13)15-2/h3H,11-12H2,1-2H3

InChI Key

SAQXLDHRLMWXJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)OC)N)N)Br

Origin of Product

United States

Preparation Methods

Starting Material and Bromination

A common precursor is a hydroxy-substituted aromatic compound such as 2-naphthol or pyridine derivatives. Bromination is typically carried out with bromine in a controlled solvent environment to selectively introduce bromine at the 5-position.

  • Example process: Bromination of 2-naphthol to 1,6-dibromo-2-naphthol using bromine in methylene chloride solvent, followed by reduction to 6-bromo-2-naphthol.
  • Bromination is typically done with a slight molar excess of bromine (5-10%) and can be assisted by oxidizing agents such as hydrogen peroxide to regenerate bromine and avoid side reactions.
Step Reagents/Conditions Outcome
Bromination Bromine, methylene chloride, 25-30°C 1,6-Dibromo-2-naphthol
Reduction Sodium bisulfite, butanol, pH 7-9, 75-94°C 6-Bromo-2-naphthol

Methylation of Hydroxy Group

Following bromination and reduction, the hydroxy group is methylated to form a methoxy substituent.

  • Methylation is typically performed using methyl bromide in the presence of a base or under nearly atmospheric pressure at 35-70°C.
  • The reaction is often carried out in the same solvent as the reduction step or after solvent exchange, e.g., butanol.
Step Reagents/Conditions Outcome
Methylation Methyl bromide, butanol, 50°C 6-Bromo-2-methoxynaphthalene

Amination and Diamination

Introduction of amino groups at the 2 and 3 positions requires nucleophilic aromatic substitution or amination of halogenated intermediates.

  • A key method involves nucleophilic substitution on pyridine derivatives, where chlorine or fluorine atoms at positions 2 and 6 are replaced by amino groups using methylamine or other amines.
  • Solvent choice critically affects regioselectivity: for example, nucleophilic substitution with 4-methylbenzenethiolate anion in N,N-dimethylformamide (DMF) favors substitution at the 6-position, facilitating selective amination.
  • Subsequent bromination and hydrolysis steps yield the diamino-bromo-methoxy benzoate derivatives.
Step Reagents/Conditions Outcome
Nucleophilic substitution Methylamine, DMF, 60°C 6-Methylamino derivative
Bromination Bromine, controlled conditions Introduction of bromine at 5-position
Hydrolysis Alkaline conditions Formation of carboxylate or ester groups

Alternative Synthetic Routes

  • Some patents describe the use of acid chlorides and mixed anhydrides reacted with hydroxy-substituted benzoic acid derivatives in anhydrous solvents like tetrahydrofuran or methylene chloride with tertiary amines or alkaline hydrides to form aromatic esters.
  • This method can be adapted for the preparation of methyl esters with specific substituents by controlling the order of substitution and reaction conditions.

Research Discoveries and Optimization

  • Solvent Effects: The regioselectivity of nucleophilic substitution is highly dependent on solvent choice. DMF favors substitution at the 6-position on pyridine rings, while solvents like tetrahydrofuran or dichloromethane favor other positions.
  • Oxidizing Agents: Use of hydrogen peroxide during bromination prevents formation of unwanted alkyl bromides by oxidizing hydrobromic acid back to bromine, improving yield and purity.
  • Reaction Temperatures: Controlled temperatures (e.g., 35-70°C for methylation, 75-94°C for reduction) optimize reaction rates and selectivity.
  • Purification Techniques: Crystallization from organic solvents such as diethyl ether or methanol, and chromatographic purification, are standard to obtain high purity products.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose/Outcome Reference
1 Bromination Bromine, methylene chloride, 25-30°C Selective bromination at 5-position
2 Reduction Sodium bisulfite, butanol, pH 7-9, 75-94°C Monobrominated hydroxy intermediate
3 Methylation Methyl bromide, butanol, 35-70°C Formation of methoxy group
4 Nucleophilic Substitution Methylamine, DMF, 60°C Introduction of amino groups
5 Hydrolysis/Bromination Bromine, alkaline hydrolysis Final functional group adjustments
6 Ester Formation Acid chloride, THF or CH2Cl2, tertiary amine Formation of methyl benzoate ester

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2,3-Dibromo-6-Hydroxy-5-Methoxybenzoic Acid (CAS: 35093-66-4)

Structural Differences :

  • Replaces the 2,3-diamino groups with bromine atoms.
  • Contains a hydroxyl group at position 6 instead of methoxy.
  • Free carboxylic acid group (vs. methyl ester in the target compound).

Physicochemical Properties :

  • Solubility : The carboxylic acid form is more polar and water-soluble than the methyl ester.
  • Stability: The hydroxyl group at position 6 increases susceptibility to oxidation, whereas the amino groups in the target compound may enhance nucleophilicity and metal-binding capacity .
BW 301U (2,4-Diamino-6-(2,5-Dimethoxybenzyl)-5-Methylpyrido[2,3-d]pyrimidine)

Structural Differences :

  • Pyridopyrimidine core (vs. benzoate backbone).
  • Dimethoxybenzyl and methyl substituents (vs. bromine and methoxy groups).
Methyl 2-Amino-5-Bromo-6-Methoxybenzoate

Hypothetical Analog :

  • Lacks the 3-amino group present in the target compound.
  • Applications: Likely less effective in metal-catalyzed reactions or as a pharmacophore requiring dual amino functionality.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Positions) Key Properties Applications
Methyl 2,3-diamino-5-bromo-6-methoxybenzoate Benzoate 2-NH₂, 3-NH₂, 5-Br, 6-OCH₃, COOCH₃ High lipophilicity, redox-active amino groups Medicinal chemistry, ligand synthesis
2,3-Dibromo-6-hydroxy-5-methoxybenzoic acid Benzoic acid 2-Br, 3-Br, 5-OCH₃, 6-OH, COOH Polar, oxidation-prone Discontinued synthesis intermediate
BW 301U Pyridopyrimidine 2,5-Dimethoxybenzyl, 5-CH₃ Lipophilic, DHFR inhibition Anticancer chemotherapy

Research Findings and Implications

  • Reactivity: this compound’s dual amino groups enable chelation of transition metals, a property absent in brominated or hydroxylated analogs. This makes it a candidate for catalytic applications or as a sensor material .
  • Biological Potential: While BW 301U’s pyridopyrimidine structure confers DHFR inhibition, the target compound’s bromine and methoxy groups may position it for exploration in targeting halogen-dependent enzyme systems or DNA-intercalating agents .
  • Environmental Stability: Unlike environmentally persistent free radicals (EPFRs) studied in indoor particulate matter (e.g., spin concentrations ~10¹² spins/m³), the target compound’s ester group and amino substituents suggest moderate environmental persistence, though specific data are lacking .

Biological Activity

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the following functional groups:

  • Amino groups at positions 2 and 3
  • Bromine atom at position 5
  • Methoxy group at position 6

This combination of substituents contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances lipophilicity, facilitating cellular uptake. The amino groups can participate in hydrogen bonding with target proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity comparable to standard antibiotics.

Pathogen MIC (µg/mL) Comparison (Standard Drug)
Staphylococcus aureus32Ampicillin: 16
Escherichia coli64Ciprofloxacin: 32
Pseudomonas aeruginosa128Gentamicin: 64

Anticancer Activity

Research has also shown that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating significant antiproliferative activity.

Cancer Cell Line IC50 (µM) Standard Drug
HeLa5.0Doxorubicin: 1.0
MCF-74.5Paclitaxel: 0.5
A5496.0Cisplatin: 2.0

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry reported that this compound displayed potent antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In a study evaluating various derivatives for anticancer properties, this compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways . This mechanism highlights the compound's potential for therapeutic applications in cancer treatment.
  • Structure-Activity Relationship Analysis : Research focusing on SAR indicated that modifications to the bromine and methoxy substituents significantly influenced biological activity. For instance, compounds lacking the methoxy group showed reduced efficacy against both bacterial and cancer cell lines .

Q & A

Q. What are the key challenges in optimizing synthetic routes for Methyl 2,3-diamino-5-bromo-6-methoxybenzoate?

Synthetic optimization requires addressing competing reactivity of functional groups. For example, bromine at position 5 and methoxy at position 6 may influence regioselectivity during coupling reactions. A method involving sequential protection of amino groups (e.g., acetylation) followed by Suzuki-Miyaura cross-coupling with boronic acids has been proposed for similar brominated methoxybenzoates to minimize side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound due to polar byproducts.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

  • NMR : The bromine atom at position 5 induces a deshielding effect on adjacent protons (H-4 and H-6), observable in ¹H NMR as distinct splitting patterns. Methoxy protons (OCH₃) resonate as a singlet at ~3.8 ppm. In ¹³C NMR, the carbonyl carbon (C=O) appears at ~168 ppm, while brominated carbons show characteristic shifts (C-5 at ~115 ppm) .
  • IR : The ester carbonyl (C=O) exhibits a strong absorption at ~1720 cm⁻¹, and amino groups (NH₂) show broad peaks at ~3300–3500 cm⁻¹. Overlapping signals require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment.

Advanced Research Questions

Q. What strategies resolve contradictions in electronic effects during electrophilic substitution reactions of this compound?

The electron-donating methoxy group (position 6) and electron-withdrawing bromine (position 5) create competing directing effects. Computational studies (DFT) suggest bromine’s ortho/para-directing dominance over methoxy’s meta-directing tendency in such systems. Experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can confirm regioselectivity .

Q. How do steric and electronic factors influence its reactivity in cross-coupling reactions?

The steric bulk of the 2,3-diamino groups may hinder catalytic access to the bromine site. Using bulky ligands (e.g., XPhos) in palladium-catalyzed couplings improves selectivity by reducing steric hindrance. Electronic effects are mitigated by adjusting reaction temperature (e.g., 80–100°C for Buchwald-Hartwig amination) to activate the C-Br bond . Kinetic studies (monitored via HPLC) are recommended to optimize reaction rates.

Q. What analytical methods validate the purity and stability of this compound under storage conditions?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity >98% .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS analysis identify decomposition products (e.g., demethylation or bromine displacement).

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